molecular formula C14H12N4OS B13888860 3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179360-14-5

3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13888860
CAS No.: 1179360-14-5
M. Wt: 284.34 g/mol
InChI Key: JGPRNQPODWJDLC-UHFFFAOYSA-N
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Description

3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and phenyl groups. Common synthetic routes may include:

    Cyclization Reactions: Using appropriate precursors to form the thiadiazole ring.

    Substitution Reactions: Introducing the methoxy, phenyl, and pyridine groups under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification Techniques: Employing methods such as crystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the methoxy group or other functional groups.

    Reduction: Reduction reactions could target specific bonds within the compound.

    Substitution: Various substitution reactions may occur, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including transition metal catalysts for specific reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Studied for potential antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development: Investigated for its potential as a lead compound in drug discovery.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine would depend on its specific biological or chemical activity. Generally, it may involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways related to its activity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine: Compared with other thiadiazole derivatives.

    Pyridine Derivatives: Similar compounds with pyridine rings.

Uniqueness

    Structural Features: Unique combination of methoxy, phenyl, and pyridine groups.

    Biological Activity: Distinct biological activities compared to other similar compounds.

Properties

CAS No.

1179360-14-5

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

3-(5-methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C14H12N4OS/c1-19-11-8-7-10(13-17-14(15)20-18-13)16-12(11)9-5-3-2-4-6-9/h2-8H,1H3,(H2,15,17,18)

InChI Key

JGPRNQPODWJDLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)C2=NSC(=N2)N)C3=CC=CC=C3

Origin of Product

United States

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